molecular formula C8H14N2O B13326845 [5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine

[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine

Cat. No.: B13326845
M. Wt: 154.21 g/mol
InChI Key: JIVNOJXZBVNVLP-UHFFFAOYSA-N
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Description

[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine is a heterocyclic compound featuring an oxazole ring substituted with a butan-2-yl group at the 5-position and a methanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . The reaction conditions often involve polar solvents and palladium-catalyzed arylation for regioselective substitution .

Industrial Production Methods

Industrial production of oxazole derivatives, including [5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine, may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of ionic liquids as solvents can also enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of functionalized oxazoles .

Scientific Research Applications

[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The butan-2-yl and methanamine groups can modulate the compound’s lipophilicity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(5-butan-2-yl-1,2-oxazol-3-yl)methanamine

InChI

InChI=1S/C8H14N2O/c1-3-6(2)8-4-7(5-9)10-11-8/h4,6H,3,5,9H2,1-2H3

InChI Key

JIVNOJXZBVNVLP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=NO1)CN

Origin of Product

United States

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